molecular formula C24H27N5O3S B11142503 7-[3-(Dimethylamino)propyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

7-[3-(Dimethylamino)propyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11142503
M. Wt: 465.6 g/mol
InChI Key: NEKIQXIFIFAJJL-UHFFFAOYSA-N
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Description

The compound 7-[3-(Dimethylamino)propyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(Dimethylamino)propyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the dimethylamino propyl group, the imino group, and the sulfonyl group. Each step requires specific reagents and conditions, such as:

    Formation of the Core Structure: This step might involve cyclization reactions using precursors like triazines and appropriate catalysts.

    Introduction of the Dimethylamino Propyl Group: This can be achieved through nucleophilic substitution reactions using dimethylaminopropylamine.

    Addition of the Imino Group: This step may involve the use of imine-forming reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, ensuring proper handling of reagents, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[3-(Dimethylamino)propyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce imino groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule can be explored. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

The compound’s structure suggests potential pharmacological properties. It could be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system due to the presence of the dimethylamino group.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 7-[3-(Dimethylamino)propyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects depends on its interaction with molecular targets. The dimethylamino group may facilitate binding to receptors or enzymes, while the sulfonyl group could enhance the compound’s stability and reactivity. The triazatricyclo core provides a rigid framework that can interact with specific biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    7-[3-(Dimethylamino)propyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one: can be compared with other triazatricyclo compounds, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the rigid triazatricyclo core. This structure provides a unique set of chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H27N5O3S

Molecular Weight

465.6 g/mol

IUPAC Name

7-[3-(dimethylamino)propyl]-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H27N5O3S/c1-16-8-10-18(11-9-16)33(31,32)20-15-19-23(28(21(20)25)14-6-12-27(3)4)26-22-17(2)7-5-13-29(22)24(19)30/h5,7-11,13,15,25H,6,12,14H2,1-4H3

InChI Key

NEKIQXIFIFAJJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCCN(C)C

Origin of Product

United States

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